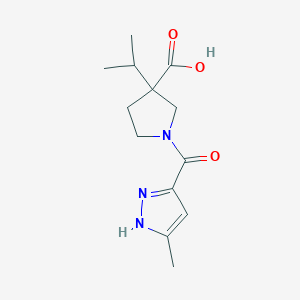
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor alpha (PPARα). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in a decrease in inflammation. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in lab experiments is its well-documented pharmacological effects. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Orientations Futures
Future research on 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid should focus on its potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Finally, the development of more efficient synthesis methods for 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may facilitate its use in research and clinical settings.
Méthodes De Synthèse
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with propan-2-ylamine, followed by the reaction of the resulting compound with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained through purification and isolation of the resulting compound.
Applications De Recherche Scientifique
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and diabetes.
Propriétés
IUPAC Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8(2)13(12(18)19)4-5-16(7-13)11(17)10-6-9(3)14-15-10/h6,8H,4-5,7H2,1-3H3,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWVZFCPQNNHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1H-pyrazole-3-carbonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)

![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)

![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)

